molecular formula C15H19NO4 B1375094 2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid CAS No. 444583-13-5

2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid

Cat. No.: B1375094
CAS No.: 444583-13-5
M. Wt: 277.31 g/mol
InChI Key: XSSWFYSBSGAYOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid typically involves the reaction of isoindoline derivatives with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group for amines, preventing unwanted reactions during synthesis. The isoindoline ring can interact with various biological targets, influencing enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid is unique due to its combination of the isoindoline ring and the tert-butoxycarbonyl protecting group. This combination provides specific reactivity and stability, making it valuable in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-10-6-4-5-7-11(10)12(16)8-13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSWFYSBSGAYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730009
Record name [2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444583-13-5
Record name [2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-methoxycarbonylmethyl-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (52.6 g, 180.5 mmol) in MeOH (500 mL) was added 1 N NaOH (199 mL, 199.0 mmol). The mixture is stirred at r.t. for about 48 hours and then concentrated to dryness. The resulting residue was dissolved in water (300 mL) and extracted with diethyl ether (2×). The aqueous portion was acidified to pH 2 with 10% aqueous sodium bisulfate and extracted with EtOAc. The combined organic extracts were dried (MgSO4) and concentrated to dryness to afford about 49.8 g of the final compound (99%). EIS-MS 276 [M−1].
Name
Quantity
199 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid
Reactant of Route 2
2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid
Reactant of Route 3
2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid
Reactant of Route 5
2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid
Reactant of Route 6
2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid

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